
6-Hydroxycyanidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Hydroxycyanidin is an anthocyanidin, a type of plant pigment responsible for the red, purple, and blue colors in many fruits and flowers. . This compound is notable for its antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions: 6-Hydroxycyanidin can be synthesized through various chemical reactions involving the hydroxylation of cyanidin. One common method involves the use of specific catalysts and controlled reaction conditions to introduce hydroxyl groups at the desired positions on the cyanidin molecule .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Alstroemeria species. The compound can be isolated and purified using techniques like high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: 6-Hydroxycyanidin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the flavylium cation to a colorless carbinol pseudobase.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinonoid derivatives, while reduction can yield colorless pseudobases .
科学的研究の応用
6-Hydroxycyanidin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of anthocyanidins.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential in preventing and treating diseases related to oxidative damage, such as cancer and cardiovascular diseases.
Industry: It is used as a natural colorant in food and cosmetic products due to its vibrant color and health benefits
作用機序
The mechanism of action of 6-Hydroxycyanidin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase.
Signal Transduction: It influences signaling pathways related to cell survival, apoptosis, and inflammation, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
類似化合物との比較
6-Hydroxycyanidin is similar to other anthocyanidins but has unique features due to the additional hydroxyl group at position 6:
Cyanidin: Lacks the hydroxyl group at position 6, making it less hydrophilic.
Delphinidin: Contains hydroxyl groups at positions 3’, 4’, and 5’, but not at position 6.
Pelargonidin: Has a simpler structure with fewer hydroxyl groups, resulting in different color properties
These differences in structure lead to variations in color, solubility, and biological activity, making this compound a unique and valuable compound for various applications.
特性
CAS番号 |
42529-06-6 |
|---|---|
分子式 |
C15H11ClO7 |
分子量 |
338.69 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H |
InChIキー |
YRCARMUWFNJTTH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/new.no-structure.jpg)

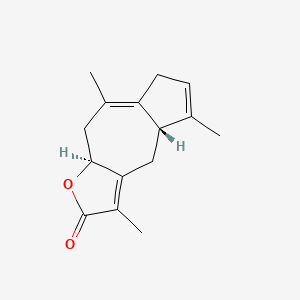
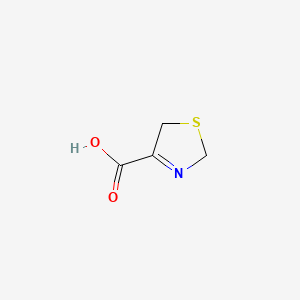

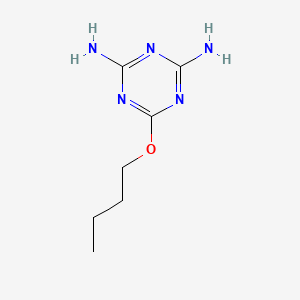


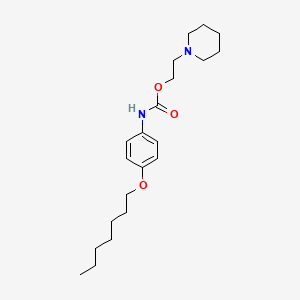
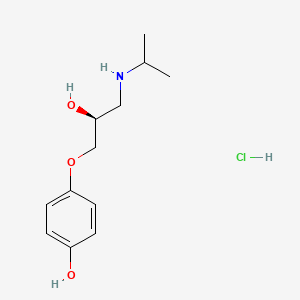

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)

